molecular formula C9H10OS B2602560 (2,3-Dihydro-1-benzothiophen-3-yl)methanol CAS No. 123392-40-5

(2,3-Dihydro-1-benzothiophen-3-yl)methanol

Cat. No.: B2602560
CAS No.: 123392-40-5
M. Wt: 166.24
InChI Key: NFQJRLBCTTZPGY-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1-benzothiophen-3-yl)methanol is an organic compound with the molecular formula C₉H₁₀OS It is a derivative of benzothiophene, featuring a methanol group attached to the 3-position of the dihydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1-benzothiophen-3-yl)methanol typically involves the reduction of benzothiophene derivatives. One common method is the catalytic hydrogenation of benzothiophene in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction proceeds smoothly, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar catalytic hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Benzothiophene ketones or aldehydes.

    Reduction: Saturated benzothiophene derivatives.

    Substitution: Ethers and esters of benzothiophene.

Scientific Research Applications

(2,3-Dihydro-1-benzothiophen-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1-benzothiophen-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involving oxidative metabolism and conjugation reactions are also relevant to its biological effects .

Comparison with Similar Compounds

    Benzothiophene: The parent compound, lacking the methanol group, is less reactive in certain chemical reactions.

    (2,3-Dihydro-1-benzothiophen-3-yl)amine: This compound features an amine group instead of a methanol group, leading to different reactivity and applications.

    (2,3-Dihydro-1-benzothiophen-3-yl)acetate: An ester derivative with distinct properties and uses in organic synthesis.

Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2,3-dihydro-1-benzothiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQJRLBCTTZPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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